molecular formula C5H4N2OS B13651872 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one

4H-Pyrrolo[3,4-d]thiazol-6(5H)-one

Katalognummer: B13651872
Molekulargewicht: 140.17 g/mol
InChI-Schlüssel: BCRHMAZIUFJNEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Pyrrolo[3,4-d]thiazol-6(5H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and thiazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole derivatives, which can be further cyclized to form the pyrrolo[3,4-d]thiazole core.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

4H-Pyrrolo[3,4-d]thiazol-6(5H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one stands out due to its unique combination of pyrrole and thiazole rings, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C5H4N2OS

Molekulargewicht

140.17 g/mol

IUPAC-Name

4,5-dihydropyrrolo[3,4-d][1,3]thiazol-6-one

InChI

InChI=1S/C5H4N2OS/c8-5-4-3(1-6-5)7-2-9-4/h2H,1H2,(H,6,8)

InChI-Schlüssel

BCRHMAZIUFJNEM-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=O)N1)SC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.